

Application Notes & Protocols: Standardized Extraction of Feruloyltyramine from Solanum Species

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Compound of Interest

Compound Name: *Feruloyltyramine*

Cat. No.: *B1665223*

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Feruloyltyramine, a member of the phenolic amides class of specialized plant metabolites, has garnered significant interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anti-cancer properties.[1][2] This compound is found in various species within the Solanum genus, such as eggplant (*Solanum melongena*), tomato (*Solanum lycopersicum*), and Solanum sordidum.[3][4] Its presence in these common dietary plants suggests its potential role in human health and disease prevention. For researchers and professionals in drug development, a standardized and efficient protocol for the extraction and quantification of **feruloyltyramine** is crucial for further investigation of its pharmacological effects and for quality control of plant-based products.

This document provides a detailed, step-by-step protocol for the extraction, purification, and quantification of **feruloyltyramine** from Solanum species, based on established methodologies.

Experimental Protocols

Protocol for Extraction and Purification of Feruloyltyramine

This protocol is a composite of established methods for the isolation of **feruloyltyramine** from Solanum species.[4]

1.1. Plant Material Preparation:

- Collect fresh plant material from the desired Solanum species (e.g., roots of *S. melongena*, leaves of *S. sordidum*).
- Thoroughly wash the plant material with distilled water to remove any soil and debris.
- Air-dry the plant material at room temperature (24 ± 2 °C) in a well-ventilated area, avoiding direct sunlight, until brittle.
- Grind the dried plant material into a fine powder using a mechanical grinder.

1.2. Initial Solvent Extraction:

- Macerate the powdered plant material (e.g., 500 g) in methanol (MeOH) at a 1:10 (w/v) ratio at room temperature.
- Stir the mixture periodically for 24-48 hours.
- Filter the extract through Whatman No. 1 filter paper.
- Repeat the extraction process three times with fresh methanol to ensure exhaustive extraction.
- Combine all the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude methanolic extract.

1.3. Solvent Partitioning (Optional but Recommended):

- Dissolve the crude methanolic extract in a mixture of methanol and water (e.g., 60:40 v/v).
- Perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (CHCl_3), and ethyl acetate (EtOAc), to separate compounds based on their polarity.

- Collect each solvent fraction separately and concentrate them using a rotary evaporator. **Feruloyltyramine** is expected to be enriched in the more polar fractions (e.g., ethyl acetate and the remaining hydromethanolic fraction).

1.4. Column Chromatography Purification:

- Prepare a silica gel (60-120 mesh) column packed in a suitable non-polar solvent (e.g., chloroform).
- Load the dried fraction containing **feruloyltyramine** (dissolved in a minimal amount of the initial mobile phase) onto the column.
- Elute the column with a gradient of increasing polarity, typically using a mixture of chloroform and methanol (e.g., starting with 100% CHCl_3 and gradually increasing the percentage of MeOH).
- Collect fractions of a fixed volume (e.g., 20 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

1.5. Thin Layer Chromatography (TLC) Monitoring:

- Spot the collected fractions onto a silica gel TLC plate.
- Develop the TLC plate in a suitable solvent system (e.g., CHCl_3 :MeOH, 9:1 v/v).
- Visualize the spots under UV light (at 254 nm and 366 nm) and/or by spraying with a suitable reagent (e.g., H_2SO_4 /MeOH followed by heating).
- Combine the fractions that show a prominent spot corresponding to a **feruloyltyramine** standard.

1.6. Final Purification (Preparative HPLC):

- For obtaining high-purity **feruloyltyramine**, subject the combined fractions to preparative High-Performance Liquid Chromatography (HPLC).
- Use a C18 column with a mobile phase consisting of a gradient of acetonitrile and water (both containing 0.1% formic acid).

- Monitor the elution at a suitable UV wavelength (e.g., 320 nm).
- Collect the peak corresponding to **feruloyltyramine** and remove the solvent under vacuum to yield the purified compound.

Protocol for Quantitative Analysis of Feruloyltyramine by HPLC-UV

This protocol outlines the quantitative analysis of **feruloyltyramine** in Solanum extracts.

2.1. Preparation of Standard Solutions:

- Accurately weigh a known amount of pure **feruloyltyramine** standard.
- Dissolve it in HPLC-grade methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
- Prepare a series of standard solutions of different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.

2.2. Preparation of Sample Solutions:

- Accurately weigh a known amount of the dried Solanum extract.
- Dissolve the extract in a known volume of HPLC-grade methanol.
- Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

2.3. HPLC Conditions:

- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.

- Detection: UV detector at 320 nm.
- Column Temperature: 25°C.

2.4. Quantification:

- Inject the standard solutions into the HPLC system and record the peak areas.
- Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
- Inject the sample solutions into the HPLC system and record the peak area of **feruloyltyramine**.
- Determine the concentration of **feruloyltyramine** in the sample solutions using the calibration curve.
- Calculate the content of **feruloyltyramine** in the original plant material (e.g., in mg/g of dry weight).

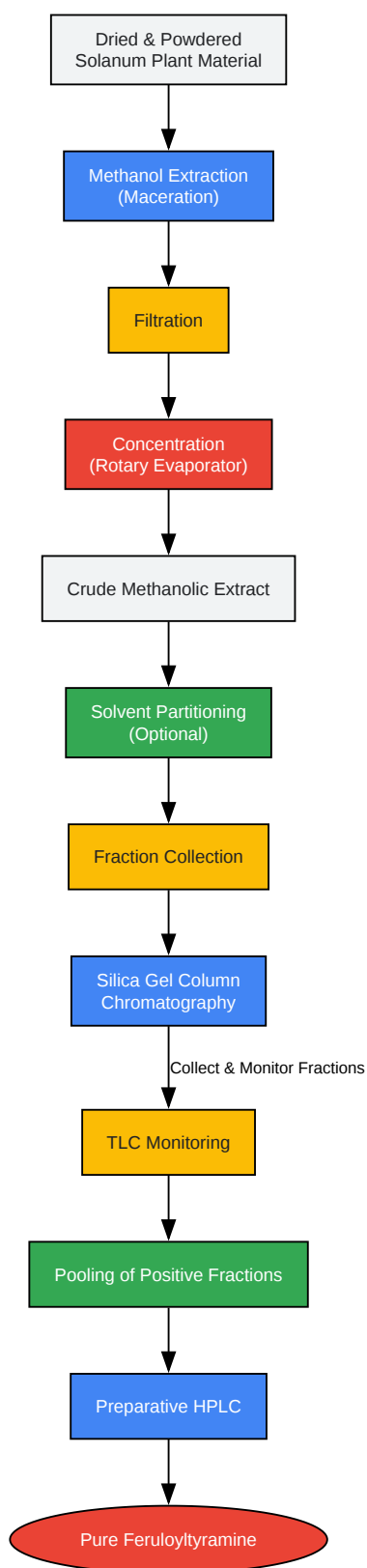
Data Presentation

Due to the limited availability of directly comparable quantitative data in the reviewed literature, a comprehensive table of extraction yields across different *Solanum* species and methods cannot be constructed. However, the following table summarizes the available qualitative and semi-quantitative findings.

| Solanum Species | Plant Part | Extraction/Isolation Notes | Quantitative Data | Reference |
|----------------------|---------------|--|---------------------------------------|-----------|
| Solanum melongena | Roots, Calyx | Originally isolated from the roots. Also present in the calyx. | Not specified | |
| Solanum sordidum | Leaves | Extracted with MeOH, purified by silica gel column chromatography. | Not specified | |
| Solanum lycopersicum | Leaves | Accumulation was increased 25-fold after treatment with chitosan. | Semi-quantitative (relative increase) | |
| Solanum torvum | Not specified | Isolated and identified as a chemical constituent. | Not specified | |

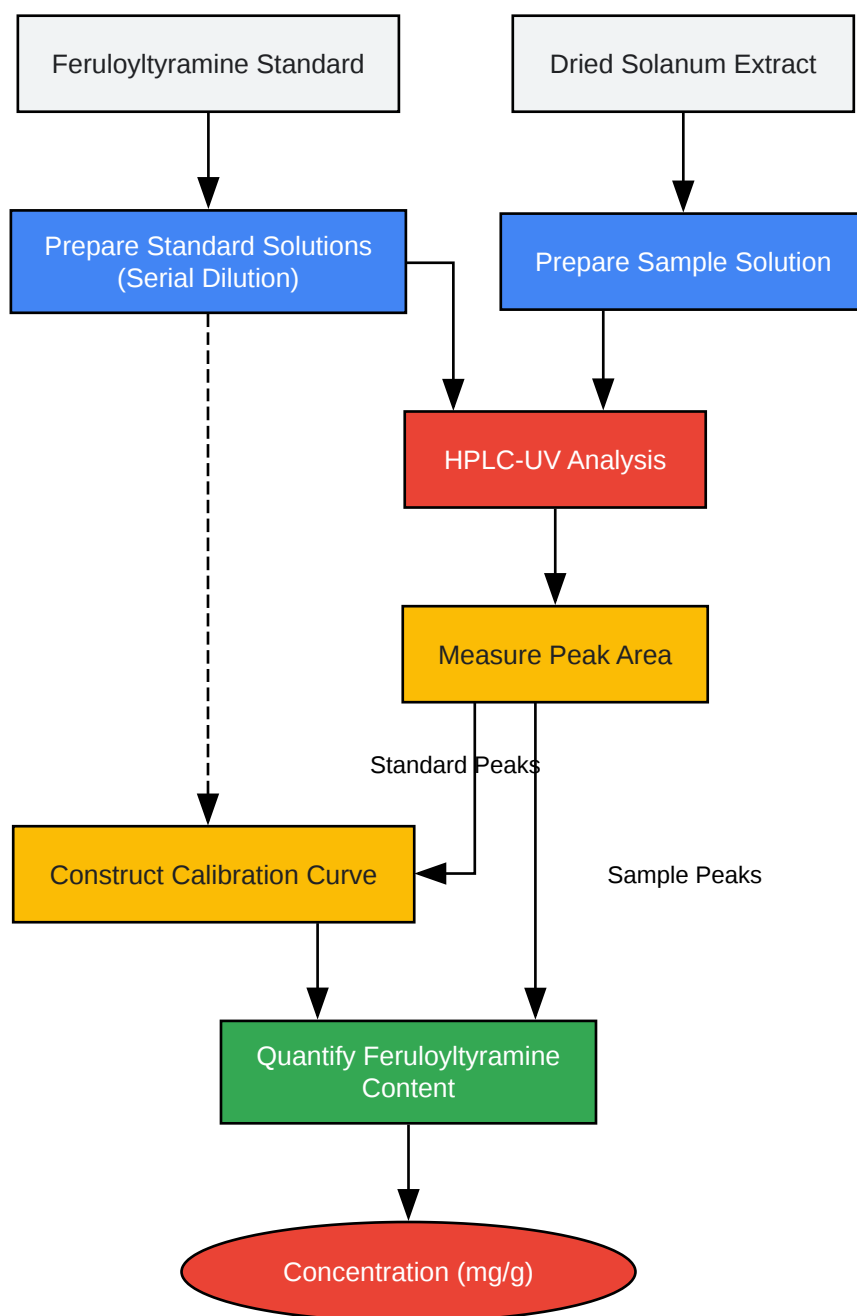
Note: The lack of standardized reporting of extraction yields highlights a gap in the current literature. Future research should aim to quantify **feruloyltyramine** content in various Solanum species using standardized methods to allow for meaningful comparisons.

Mandatory Visualization



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Caption: Workflow for the extraction and purification of **feruloyltyramine**.



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Caption: Workflow for the quantitative analysis of **feruloyltyramine**.

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